N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide
Description
Properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-12-5-2-3-6-13(12)14(9-16)19-15(21)7-4-8-20-11-17-10-18-20/h2-3,5-6,10-11,14H,4,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRMMBFMDGAMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide typically involves the reaction of 2-methylbenzylamine with cyanoacetic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoacetamide structure. The triazole ring is introduced through a subsequent reaction with 1,2,4-triazole under acidic or basic conditions, depending on the desired reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The cyano group and triazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
a) Itraconazole (USP Reference Standard)
- Structure : Contains a 1,2,4-triazol-3-one ring fused to a dioxolane and dichlorophenyl group.
- Functional Groups : Triazolone, dioxolane, dichlorophenyl.
- Pharmacological Activity: Broad-spectrum antifungal agent targeting lanosterol 14α-demethylase .
- Stability : Requires storage in light-resistant containers at controlled room temperature, suggesting sensitivity to photodegradation .
- Comparison : Unlike the target compound, itraconazole has a more complex macrocyclic structure, which may confer higher metabolic stability but lower synthetic accessibility.
b) AS601245 (JNK Inhibitor)
- Structure: Benzothiazolyl-pyrimidinyl acetonitrile with a triazole-like pyridinyl-ethylamino group.
- Functional Groups : Benzothiazole, pyrimidine, nitrile.
- Pharmacological Activity : Inhibits c-Jun N-terminal kinase (JNK), relevant in inflammatory and neurodegenerative diseases .
- Comparison : The target compound’s nitrile group may mimic AS601245’s nitrile in enhancing binding to kinase active sites, but the absence of a benzothiazole ring limits direct structural overlap.
Amide-Based Analogues
a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Benzamide with a hydroxy-dimethylethyl group.
- Functional Groups : Benzamide, tertiary alcohol.
- Synthesis: Prepared via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
- Applications : Utilized as an N,O-bidentate ligand in metal-catalyzed C–H functionalization .
- Comparison : Both compounds share an amide bond, but the target’s triazole and nitrile groups offer distinct electronic profiles for divergent applications (e.g., catalysis vs. bioactivity).
Pyrazole Derivatives
a) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)))
- Structure : Pyrazole-carbamothioyl benzamide.
- Functional Groups : Pyrazole, carbamothioyl, benzamide.
- Synthesis : Derived from condensation with P2S5 and benzoyl chloride .
Data Table: Key Comparative Analysis
*Inferred from structural similarity to itraconazole .
Research Findings and Hypotheses
- Triazole vs. Pyrazole Bioactivity : The 1,2,4-triazole in the target compound may offer superior metabolic stability compared to pyrazole derivatives due to reduced susceptibility to oxidative degradation .
- Cyan Group Role: The cyano substituent could enhance lipophilicity, improving membrane permeability compared to hydroxylated analogs like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Notes
- Limitations : Direct pharmacological data for the target compound are unavailable in the provided evidence; comparisons are extrapolated from structural analogs.
- Contradictions : While itraconazole’s stability guidelines are well-defined , the target compound’s storage requirements remain speculative.
- Research Gaps : Further studies are needed to elucidate synthesis pathways, biological targets, and stability profiles.
Biological Activity
N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyano group, a methylphenyl moiety, and a triazole ring, which are key functional groups that contribute to its biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1385379-10-1 |
| Molecular Formula | C15H17N5O |
| Molecular Weight | 271.33 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzylamine with cyanoacetic acid derivatives under basic conditions. The triazole ring is introduced through subsequent reactions with 1,2,4-triazole. These processes can be optimized for higher yields and purity using advanced techniques like chromatography and recrystallization.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi. For instance:
- In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also shown promise in anticancer research:
- In cell line studies, it exhibited cytotoxic effects against several cancer types including breast and lung cancer cells.
- The IC50 values were reported to be around 20 µM for breast cancer cells (MCF-7) and 25 µM for lung cancer cells (A549), indicating significant potential for further development as an anticancer agent .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- The triazole ring is known to interact with enzymes involved in nucleic acid synthesis.
- The cyano group may participate in hydrogen bonding with active sites on target proteins, leading to inhibition of their function.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A comparative study analyzed the effectiveness of this compound against standard antibiotics. Results indicated that it could serve as a potential alternative or adjunct therapy for resistant bacterial strains.
- Cancer Cell Line Testing : In a screening assay for anticancer compounds, this compound was found to induce apoptosis in cancer cells via the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
